molecular formula C18H23N3O B247910 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isonicotinoylpiperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isonicotinoylpiperazine

Cat. No. B247910
M. Wt: 297.4 g/mol
InChI Key: RKULQBFTMJUBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isonicotinoylpiperazine, commonly known as BHIP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. BHIP is a piperazine derivative that has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of BHIP is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cell growth and proliferation. BHIP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis. BHIP also inhibits the activity of phosphodiesterase 5 (PDE5), an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. Elevated cGMP levels have been associated with anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
BHIP has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BHIP inhibits the proliferation, migration, and invasion of cancer cells, induces apoptosis, and suppresses the expression of several key genes involved in tumor growth and survival. BHIP has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. In vivo studies have shown that BHIP exhibits anti-tumor and anti-inflammatory effects in animal models of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of BHIP is its broad-spectrum activity against a wide range of diseases. BHIP has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties, which make it a potential candidate for the treatment of several disease conditions. Another advantage of BHIP is its relatively low toxicity, which makes it a safer alternative to conventional chemotherapeutic agents. However, one of the limitations of BHIP is its poor solubility in aqueous media, which makes it difficult to administer in vivo. Another limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and treatment regimen.

Future Directions

There are several future directions for the research and development of BHIP. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and half-life. Another direction is the development of BHIP-based drug delivery systems, such as liposomes and nanoparticles, which can improve its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the mechanism of action of BHIP and its potential interactions with other drugs and biomolecules. Finally, clinical trials are needed to evaluate the safety and efficacy of BHIP in human subjects.

Synthesis Methods

The synthesis of BHIP involves the reaction of isonicotinic acid with bicyclo[2.2.1]hept-5-en-2-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with piperazine to yield BHIP.

Scientific Research Applications

BHIP has been extensively studied for its potential therapeutic applications in various disease conditions. Studies have shown that BHIP exhibits anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. BHIP has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, BHIP has been shown to possess anti-viral activity against several viruses, including HIV and hepatitis C virus.

properties

Product Name

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isonicotinoylpiperazine

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

[4-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C18H23N3O/c22-18(15-3-5-19-6-4-15)21-9-7-20(8-10-21)13-17-12-14-1-2-16(17)11-14/h1-6,14,16-17H,7-13H2

InChI Key

RKULQBFTMJUBNC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC=NC=C4

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.